molecular formula C13H16BClO3 B6148764 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1418128-94-5

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B6148764
CAS RN: 1418128-94-5
M. Wt: 266.5
InChI Key:
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Description

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-chloro-2-tmbd, is an organoboron compound with a wide range of applications in the field of scientific research. It is a colorless solid with a molecular formula of C9H11ClBO3. This compound has been used in various studies for its ability to serve as a catalyst, as well as its ability to bind to proteins, enzymes, and other molecules.

Scientific Research Applications

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd has been used in a variety of scientific research applications, such as protein engineering, enzyme catalysis, and drug design. In protein engineering, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd has been used to modify proteins, such as antibodies, to improve their binding affinity and specificity. In enzyme catalysis, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd has been used as a cofactor to improve the efficiency of enzyme-catalyzed reactions. In drug design, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd has been used to develop new drugs with improved pharmacokinetics and pharmacodynamics.

Mechanism of Action

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd has been shown to bind to proteins, enzymes, and other molecules through an electrostatic interaction. This interaction is mediated by the chlorine atom of the 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd, which is attracted to the positively charged amino acid residues of the target molecules. Once bound, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd can modify the structure and/or function of the target molecule, resulting in a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd depend on the target molecule and the specific application. In general, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd has been shown to have a variety of effects, such as increasing enzyme activity, altering protein structure and function, and modulating signal transduction pathways.

Advantages and Limitations for Lab Experiments

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd has several advantages for use in lab experiments. It has a high binding affinity and specificity, making it an ideal tool for protein engineering and drug design. It is also relatively stable, making it suitable for long-term storage. However, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd also has some limitations. It is a relatively expensive reagent, and its reactivity can vary depending on the target molecule and the specific application.

Future Directions

There are several potential future directions for research on 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd. One potential direction is to explore its use in other types of scientific research, such as gene therapy and drug delivery. Another potential direction is to explore the development of new synthetic methods for the production of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd. Finally, further research could be done to explore the biochemical and physiological effects of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd on different target molecules.

Synthesis Methods

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd can be synthesized through several methods, including a two-step synthesis from 4-chlorobenzaldehyde and a one-step synthesis from 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene. In the two-step synthesis, 4-chlorobenzaldehyde is reacted with 1,3-dioxolane in the presence of a base such as sodium hydroxide, resulting in a dioxaborolane intermediate. This intermediate is then reacted with 3-chloro-2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene in the presence of a catalyst such as palladium chloride, resulting in 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd. In the one-step synthesis, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene is reacted with 3-chlorobenzaldehyde in the presence of a catalyst such as palladium chloride, resulting in 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydembd.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the corresponding aldehyde via oxidation. The aldehyde is then reacted with 3-chlorobenzaldehyde in the presence of a base to yield the final product.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "3-chlorobenzaldehyde", "Oxidizing agent", "Base" ], "Reaction": [ "Oxidize 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the corresponding aldehyde using an oxidizing agent such as Jones reagent or PCC.", "React the aldehyde with 3-chlorobenzaldehyde in the presence of a base such as NaOH or KOH.", "Isolate and purify the final product by column chromatography or recrystallization." ] }

CAS RN

1418128-94-5

Product Name

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C13H16BClO3

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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